![molecular formula C9H11ClN2 B566815 5H-Pyrido[2,3-b]azepine, 2-chloro-6,7,8,9-tetrahydro CAS No. 1211526-68-9](/img/structure/B566815.png)

5H-Pyrido[2,3-b]azepine, 2-chloro-6,7,8,9-tetrahydro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

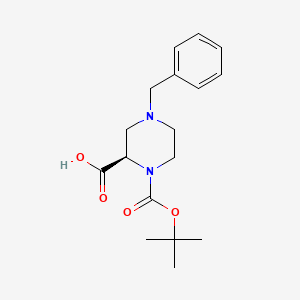

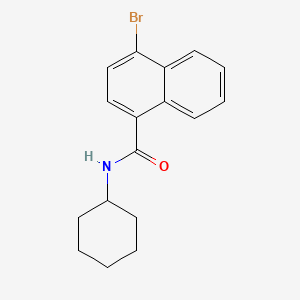

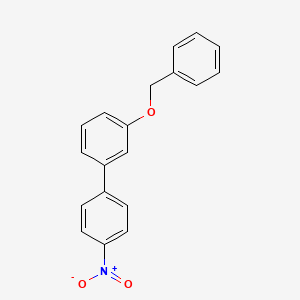

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrido[2,3-b]azepine ring system with a chlorine atom at the 2-position and a tetrahydro group at the 6,7,8,9-positions. The exact structure would require more detailed information such as NMR, HPLC, LC-MS, UPLC data .Physical And Chemical Properties Analysis

This compound appears as a brown crystal . It has a molecular weight of 182.651. More detailed physical and chemical properties such as melting point, boiling point, and density would require additional information .Aplicaciones Científicas De Investigación

Synthetic Methods and Chemical Properties

Researchers have developed various synthetic methods to construct the pyrido[2,3-b]azepine core and its derivatives. These methods enable the exploration of this compound's potential in diverse scientific applications:

Tin-free Radical Cyclizations : A study detailed tin-free radical cyclizations to synthesize compounds including tetrahydro[1,8]naphthyridines and tetrahydro-5H-pyrido[2,3-b]azepin-8-ones from 2,6-dichloropyridines. This method offers a versatile approach to construct fused rings containing a pyridine nucleus, demonstrating significant utility in synthetic chemistry (Bacqué, El Qacemi, & Zard, 2004).

Approaches to Substituted Pyridoazepines : Another research effort described the synthesis of 5-substituted tetrahydro-5H-pyrido[3,2-c]azepines through cyclization reactions, showcasing the compound's versatility as a scaffold for further chemical modifications (Subota et al., 2017).

Biological and Chemical Applications

The derivatives of 5H-Pyrido[2,3-b]azepine have shown potential in various biological and chemical applications, underscoring their importance in research beyond medicinal contexts:

Antibacterial and Antifungal Activities : Novel quaternary salts derived from 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine showed significant antibacterial and antifungal activities. This highlights the compound's utility in developing new antimicrobial agents (Demchenko et al., 2021).

Supramolecular Assemblies : Research into the structural aspects of 4-chloro-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines revealed insights into their molecular conformations and supramolecular assemblies. Such studies are essential for understanding the compound's properties and potential applications in material science (Acosta et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-8-5-4-7-3-1-2-6-11-9(7)12-8/h4-5H,1-3,6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJIGNVGZONZSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=C(C1)C=CC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B566736.png)